

Characterization of Polyethylene Glycol bis(2-carboxyethyl) Ether by NMR: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of Polyethylene glycol bis(2-carboxyethyl) ether using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize functionalized polyethylene glycol (PEG) in their work and require a thorough understanding of its structural verification and purity assessment by NMR.

Introduction

Polyethylene glycol bis(2-carboxyethyl) ether, also known as Polyethylene glycol di-propionic acid, is a homobifunctional PEG derivative featuring a carboxylic acid group at each terminus. This structure is particularly valuable in bioconjugation, drug delivery, and surface modification, where the terminal carboxyl groups can be readily activated for covalent attachment to amine-containing molecules such as proteins, peptides, and small molecule drugs.

Accurate characterization of the molecular structure and purity of these polymers is critical for ensuring the quality, efficacy, and safety of the final conjugate. NMR spectroscopy is a powerful and indispensable tool for this purpose, providing detailed information about the polymer backbone, the integrity of the end groups, and the presence of any impurities. This guide will detail the expected ^1H and ^{13}C NMR spectral features of Polyethylene glycol bis(2-carboxyethyl) ether and provide a standardized protocol for its analysis.

Expected NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for Polyethylene glycol bis(2-carboxyethyl) ether in common deuterated solvents. The exact chemical shifts can vary depending on the solvent, concentration, and the molecular weight of the PEG chain.

Table 1: ^1H NMR Spectral Data

Assignment	Structure	Chemical Shift (δ , ppm)	Multiplicity	Integration
a	-O-CH ₂ -CH ₂ -O-	~ 3.64	s (broad)	4n
b	-O-CH ₂ -CH ₂ -COOH	~ 3.75	t	4H
c	-O-CH ₂ -CH ₂ -COOH	~ 2.75	t	4H
d	-COOH	10 - 12	s (broad)	2H

Note: The broad singlet for the PEG backbone (a) is due to the repeating ethylene oxide units. The integration '4n' corresponds to the number of repeating units 'n'. The chemical shift of the carboxylic acid proton (d) is highly dependent on the solvent and concentration and may be broad or exchange with residual water in the solvent.

Table 2: ^{13}C NMR Spectral Data

Assignment	Structure	Chemical Shift (δ , ppm)
1	-O-CH ₂ -CH ₂ -O-	~ 70.5
2	-O-CH ₂ -CH ₂ -COOH	~ 68.0
3	-O-CH ₂ -CH ₂ -COOH	~ 34.5
4	-COOH	~ 174.0

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of Polyethylene glycol bis(2-carboxyethyl) ether.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of the Polyethylene glycol bis(2-carboxyethyl) ether sample for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the polymer is readily soluble. Common choices include Deuterated Chloroform (CDCl_3), Deuterium Oxide (D_2O), and Deuterated Dimethyl Sulfoxide (DMSO-d_6). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- **Mixing:** Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Filtration (Optional but Recommended):** If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to avoid shimming issues and obtain high-resolution spectra.
- **Capping:** Securely cap the NMR tube.

NMR Data Acquisition

- **Instrument:** The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher for better resolution.
- **^1H NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-5 seconds.

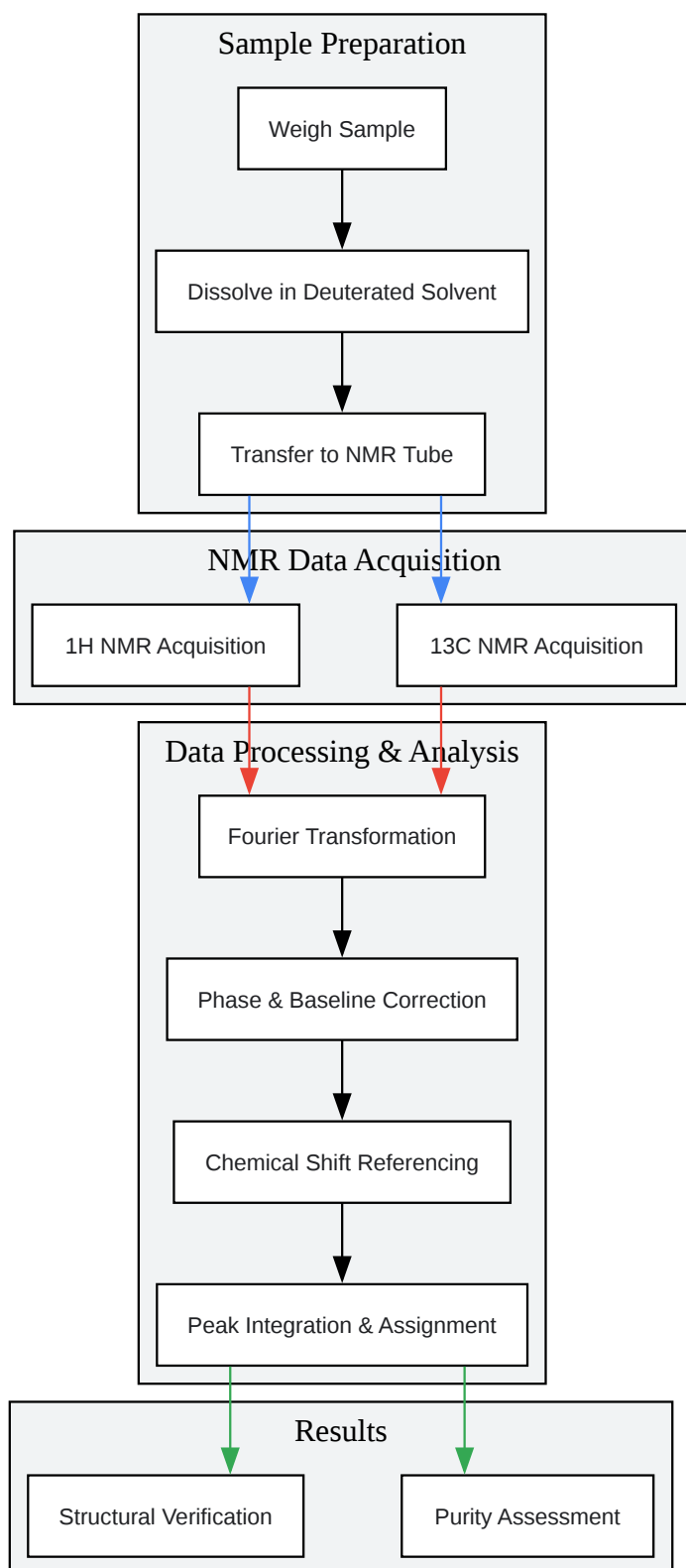
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of at least 15 ppm to cover all expected signals.
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: A proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width (sw): A range of at least 200 ppm.

Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C before Fourier transformation to improve the signal-to-noise ratio.
- Phase Correction: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ^1H NMR spectrum to determine the relative proton ratios.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.



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Caption: Workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.

Interpretation of Spectra

- ^1H NMR Spectrum: The most prominent signal will be the broad singlet around 3.64 ppm, corresponding to the repeating methylene units of the PEG backbone. The presence of triplets at approximately 3.75 ppm and 2.75 ppm, each integrating to 4 protons relative to the end-group reference, confirms the presence of the bis(2-carboxyethyl) ether end groups. The ratio of the integration of the backbone protons to the end-group protons can be used to estimate the degree of polymerization. The broad singlet for the carboxylic acid proton between 10-12 ppm confirms the presence of the terminal acid functionality.
- ^{13}C NMR Spectrum: The spectrum should show four distinct signals. The intense peak around 70.5 ppm is characteristic of the carbon atoms in the PEG backbone. The signals at approximately 68.0 ppm, 34.5 ppm, and 174.0 ppm are indicative of the $-\text{O}-\text{CH}_2-$, $-\text{CH}_2-\text{COOH}$, and $-\text{COOH}$ carbons of the end groups, respectively.
- Impurities: NMR spectroscopy is also highly effective for identifying common impurities. The presence of a signal around 3.38 ppm (singlet) could indicate the presence of unreacted PEG methyl ether starting material. Residual solvents from the synthesis or purification process will also be readily apparent.

By following this guide, researchers can confidently characterize the structure and purity of Polyethylene glycol bis(2-carboxyethyl) ether, ensuring the quality and reliability of their downstream applications.

- To cite this document: BenchChem. [Characterization of Polyethylene Glycol bis(2-carboxyethyl) Ether by NMR: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606168#characterization-of-polyethylene-glycol-bis-2-carboxyethyl-ether-by-nmr>]

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